Diethyl 4-bromoquinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-bromoquinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C15H14BrNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-bromoquinoline-3,6-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline-3,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and esterification processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromoquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-bromoquinoline-3,6-dicarboxylic acid.
Scientific Research Applications
Diethyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 4-bromoquinoline-3,6-dicarboxylate is primarily based on its ability to interact with biological molecules. The bromine atom and ester groups can participate in various biochemical interactions, potentially inhibiting or modifying the function of target enzymes or receptors. The quinoline ring structure allows for intercalation with DNA, which can disrupt cellular processes and lead to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl quinoline-3,6-dicarboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
4-Bromoquinoline-3,6-dicarboxylic acid: Lacks the ester groups, affecting its solubility and reactivity.
Quinoline-3,6-dicarboxylic acid: Lacks both the bromine atom and ester groups, resulting in significantly different chemical properties.
Uniqueness
Diethyl 4-bromoquinoline-3,6-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
Biological Activity
Diethyl 4-bromoquinoline-3,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₈BrN₁O₄ and a molecular weight of approximately 352.18 g/mol. The compound features a bromine atom at the 4-position of the quinoline ring and two carboxylate ester groups at the 3 and 6 positions. These structural attributes contribute to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent for treating infections caused by these organisms.
Anticancer Activity
The compound's anticancer properties have also been investigated extensively. Studies suggest that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes critical for cancer cell survival. For example, compounds with similar structures have been found to inhibit kinases involved in cancer progression .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways essential for cell growth and division.
- Cellular Interaction: It can disrupt cellular signaling pathways that are often hijacked by cancer cells to promote survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₈H₁₈BrN₁O₄ | Unique quinoline structure with two carboxylates |
Diethyl 6-bromoquinoline-2,3-dicarboxylate | C₁₈H₁₈BrN₁O₄ | Different substitution pattern; potential different activity |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | C₁₅H₁₃BrN₁O₃ | Hydroxy group instead of ester; different properties |
Diethyl 7-bromoquinoline-2,3-dicarboxylic acid | C₁₈H₁₈BrN₂O₄ | Different position of bromine; may exhibit different reactivity |
This table highlights how structural variations can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research: Another investigation indicated that quinoline derivatives could effectively inhibit cancer cell lines through specific kinase inhibition, leading to reduced cell viability in vitro .
- Mechanistic Insights: Research has suggested that the compound may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .
Properties
Molecular Formula |
C15H14BrNO4 |
---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
diethyl 4-bromoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C15H14BrNO4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
IXWMCMFUORLMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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